molecular formula C22H34N2O4 B3942783 1-(4-ethylbenzyl)-4-(4-methylcyclohexyl)piperazine oxalate

1-(4-ethylbenzyl)-4-(4-methylcyclohexyl)piperazine oxalate

Cat. No. B3942783
M. Wt: 390.5 g/mol
InChI Key: DDEKCWSFIXKXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylbenzyl)-4-(4-methylcyclohexyl)piperazine oxalate, commonly known as MBZP, is a psychoactive substance that belongs to the class of piperazine derivatives. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. MBZP is structurally similar to benzylpiperazine (BZP), another popular designer drug, and is often sold as a substitute for BZP.

Mechanism of Action

M1-(4-ethylbenzyl)-4-(4-methylcyclohexyl)piperazine oxalate acts as a dopamine and serotonin reuptake inhibitor, preventing the reuptake of these neurotransmitters and increasing their concentration in the brain. This leads to an increase in the activity of the dopaminergic and serotonergic pathways, resulting in the stimulant and euphoric effects of Mthis compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Mthis compound are similar to those of other stimulant drugs, such as amphetamines and cocaine. Mthis compound increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. Long-term use of Mthis compound can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

M1-(4-ethylbenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been used in laboratory experiments to study the effects of dopamine and serotonin on behavior and cognition. However, the use of Mthis compound in laboratory experiments is limited by its potential for abuse and its adverse effects on health.

Future Directions

Future research on M1-(4-ethylbenzyl)-4-(4-methylcyclohexyl)piperazine oxalate should focus on its potential as a therapeutic agent for neurological and psychiatric disorders. Studies should investigate the efficacy and safety of Mthis compound in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Further research is also needed to understand the long-term effects of Mthis compound on the brain and body, and to develop strategies for preventing its abuse and addiction.

Scientific Research Applications

M1-(4-ethylbenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that Mthis compound has a high affinity for the dopamine and serotonin receptors in the brain, which are involved in the regulation of mood, motivation, and reward. Mthis compound has also been shown to increase the release of dopamine and serotonin, leading to its stimulant and euphoric effects.

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2.C2H2O4/c1-3-18-6-8-19(9-7-18)16-21-12-14-22(15-13-21)20-10-4-17(2)5-11-20;3-1(4)2(5)6/h6-9,17,20H,3-5,10-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEKCWSFIXKXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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